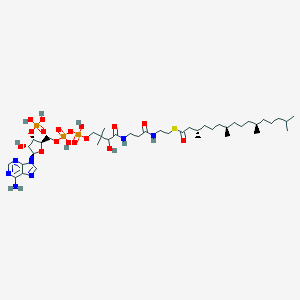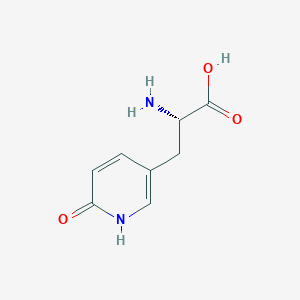![molecular formula C17H28N2O8 B114846 5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione CAS No. 147839-07-4](/img/structure/B114846.png)
5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione is a synthetic compound that combines the structural elements of glucopyranose and pentobarbital This compound is characterized by its unique molecular structure, which includes a glucopyranosyl moiety attached to a pentobarbital backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione typically involves the glycosylation of pentobarbital with a glucopyranosyl donor. The reaction conditions often require the presence of a catalyst and a suitable solvent. For instance, the glycosylation reaction can be carried out using a Lewis acid catalyst in an anhydrous solvent such as dichloromethane. The reaction is usually conducted at low temperatures to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process. The key intermediate for preparing glucopyranosyl derivatives is synthesized under mild reaction conditions, using cost-effective reagents. The process is designed to minimize impurities and achieve high optical purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, acids, and substituted compounds .
Scientific Research Applications
5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets in the body. The compound binds to the GABAA receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system. This leads to increased chloride ion influx, resulting in hyperpolarization of neurons and a reduction in neuronal excitability. Additionally, the compound may interact with other receptors and ion channels, contributing to its overall pharmacological effects .
Comparison with Similar Compounds
5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione can be compared with other glycosylated barbiturates and glucopyranosyl derivatives:
Similar Compounds: Examples include 1-(beta-D-glucopyranosyl)amobarbital and 1-(beta-D-glucopyranosyl)phenobarbital.
Uniqueness: The unique combination of glucopyranose and pentobarbital in this compound imparts distinct pharmacological properties, such as enhanced stability and selectivity for certain receptors.
Properties
CAS No. |
147839-07-4 |
|---|---|
Molecular Formula |
C17H28N2O8 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H28N2O8/c1-4-6-8(3)17(5-2)14(24)18-16(26)19(15(17)25)13-12(23)11(22)10(21)9(7-20)27-13/h8-13,20-23H,4-7H2,1-3H3,(H,18,24,26)/t8?,9-,10-,11+,12-,13-,17?/m1/s1 |
InChI Key |
KVCUMBIRVZPZCG-LSUXSMNCSA-N |
SMILES |
CCCC(C)C1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CC |
Isomeric SMILES |
CCCC(C)C1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CC |
Synonyms |
1-(beta-D-glucopyranosyl)pentobarbital 1-(glucopyranosyl)pentobarbital 1-(glucopyranosyl)pentobarbital, (R-(R*,R*))-isomer 1-(glucopyranosyl)pentobarbital, (R-(R*,S*))-isomer 1-(glucopyranosyl)pentobarbital, (S-(R*,R*))-isomer 1-Glu-pentobarbital 5-ethyl-5-(1'-methylbutyl)-1-(beta-D-glucopyranosyl)barbituric acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















